molecular formula C10H14 B7770003 1,3-Diethylbenzene CAS No. 68584-01-0

1,3-Diethylbenzene

Cat. No.: B7770003
CAS No.: 68584-01-0
M. Wt: 134.22 g/mol
InChI Key: AFZZYIJIWUTJFO-UHFFFAOYSA-N
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Description

1,3-Diethylbenzene, also known as meta-diethylbenzene, is an organic compound with the chemical formula C₁₀H₁₄. It is a colorless liquid with a characteristic aromatic odor. This compound is one of the three isomers of diethylbenzene, the others being 1,2-diethylbenzene and 1,4-diethylbenzene . It is primarily used as a solvent and as an intermediate in organic synthesis .

Preparation Methods

1,3-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:

Chemical Reactions Analysis

1,3-Diethylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can undergo substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring. Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

Mechanism of Action

The mechanism of action of 1,3-diethylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the ethyl groups, which donate electron density to the ring. This makes the compound more reactive towards electrophiles, leading to the formation of various substituted products .

Comparison with Similar Compounds

1,3-Diethylbenzene is one of the three isomers of diethylbenzene. The other two isomers are:

    1,2-Diethylbenzene:

    1,4-Diethylbenzene:

Compared to its isomers, this compound has unique properties and reactivity due to the positioning of the ethyl groups on the meta positions of the benzene ring. This positioning affects the compound’s steric and electronic properties, influencing its reactivity and applications .

Properties

IUPAC Name

1,3-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3
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InChI Key

AFZZYIJIWUTJFO-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC(=CC=C1)CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID1022003
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Molecular Weight

134.22 g/mol
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Physical Description

Colorless liquid; [CHEMINFO]
Record name 1,3-Diethylbenzene
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Boiling Point

181.1 °C
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Flash Point

56 °C
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Solubility

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether; insoluble in water. /Diethylbenzene/, In water, 24.0 mg/l @ 25 °C
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Density

0.8602 @ 20 °C/4 °C
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Vapor Pressure

1.13 [mmHg], 1.20 mm Hg @ 25 °C
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Mechanism of Action

It is likely that the mechanism of action of the alkylbenzenes under conditions of acute exposure resembles those of the general anesthetics. /Alkylbenzenes/
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Impurities

Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process., Impurities of production are propyl- and butyl-benzenes.
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CAS No.

141-93-5, 68584-01-0
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Melting Point

-83.9 °C
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